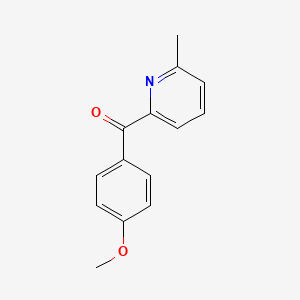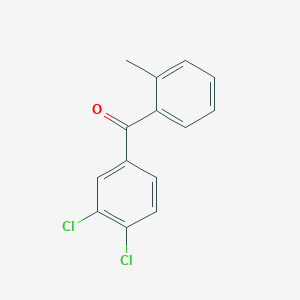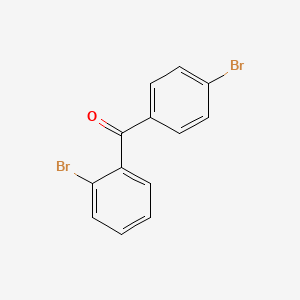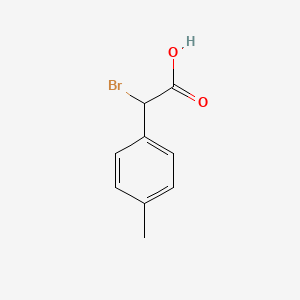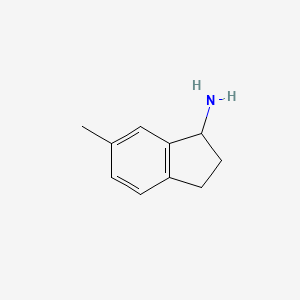
4-Chloro-7-methoxyquinoline-6-carboxamide
Vue d'ensemble
Description
4-Chloro-7-methoxyquinoline-6-carboxamide is a light yellow powder . It is used as an intermediate for synthesizing Lenvatinibis and is also used pharmaceutically for treating infection after burns .
Synthesis Analysis
The synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide involves a reaction with a molar ratio of hydrogen peroxide to Intermediate II of 1.05:1 . After the dropwise addition is completed, the reaction is returned to room temperature. Upon completion of the reaction, the reaction solution is added to ice water, filtered, washed with water, and dried to obtain 490 g of 4-chloro-7-methoxyquinoline-6-carboxamide with a yield of 91% .Molecular Structure Analysis
The molecular formula of 4-Chloro-7-methoxyquinoline-6-carboxamide is C11H9ClN2O2 . It has a molecular weight of 236.65 .Chemical Reactions Analysis
4-Chloro-7-methoxyquinoline-6-carboxamide is used as a reagent in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase .Physical And Chemical Properties Analysis
4-Chloro-7-methoxyquinoline-6-carboxamide is a solid, off-white to light beige in color . It has a melting point of >205°C (dec.), a boiling point of 426.7±45.0 °C (Predicted), and a density of 1.380±0.06 g/cm3 (Predicted) . It is slightly soluble in DMSO and Methanol .Applications De Recherche Scientifique
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate in the preparation of Lenvatinib , which is an oral multi-receptor tyrosine kinase inhibitor. Lenvatinib is approved by the FDA for the treatment of various cancers such as differentiated thyroid cancer (DTC), unresectable hepatocellular carcinoma (HCC), and advanced renal cell carcinoma (RCC) .
Organic Synthesis
It is also used as an organic synthesis intermediate, which can be utilized in laboratory research and development processes, as well as in chemical production processes .
Synthesis Methodology Research
Research into new methods for synthesizing key intermediates for anti-cancer drugs like Lenvatinib includes using 4-Chloro-7-methoxyquinoline-6-carboxamide . This involves exploring catalysts and reaction conditions to improve yield and efficiency .
Chemical Research
The compound is involved in chemical research related to nitration reactions and the development of efficient strategies for total synthesis of complex molecules .
Analytical Chemistry
In analytical chemistry, it may be used to develop standards and reagents for quality control and validation of analytical methods related to pharmaceuticals .
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-7-methoxyquinoline-6-carboxamide is multi-receptor tyrosine kinases . These enzymes play a crucial role in various cellular processes, including cell growth and differentiation, metabolism, and apoptosis .
Mode of Action
4-Chloro-7-methoxyquinoline-6-carboxamide interacts with its targets by inhibiting the activity of multi-receptor tyrosine kinases . This inhibition disrupts the signaling pathways that these enzymes are involved in, leading to changes in cellular processes .
Biochemical Pathways
The compound affects pathways related to cell growth and survival. By inhibiting multi-receptor tyrosine kinases, 4-Chloro-7-methoxyquinoline-6-carboxamide disrupts the signaling pathways that regulate these processes . The downstream effects include reduced cell proliferation and increased cell death .
Pharmacokinetics
As a pharmaceutical intermediate, it’s likely that these properties have been optimized to ensure good bioavailability .
Result of Action
The molecular and cellular effects of 4-Chloro-7-methoxyquinoline-6-carboxamide’s action include reduced cell proliferation and increased cell death . These effects are a result of the compound’s inhibition of multi-receptor tyrosine kinases and the subsequent disruption of cell growth and survival pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-7-methoxyquinoline-6-carboxamide. It’s worth noting that like all pharmaceuticals, factors such as temperature, pH, and light exposure can affect the stability and efficacy of 4-Chloro-7-methoxyquinoline-6-carboxamide .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .
Propriétés
IUPAC Name |
4-chloro-7-methoxyquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTVNIDMGKZSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629105 | |
| Record name | 4-Chloro-7-methoxyquinoline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxyquinoline-6-carboxamide | |
CAS RN |
417721-36-9 | |
| Record name | 4-Chloro-7-methoxyquinoline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The provided research paper describes an optimized synthesis route for Lenvatinib involving 4-Chloro-7-methoxyquinoline-6-carboxamide. What are the key advantages of this specific synthetic route compared to other potential methods?
A: The optimized synthetic route presented in the research paper [] offers several advantages:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


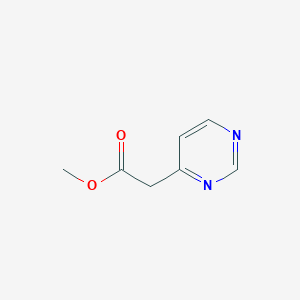

![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)
